N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLALHSXRRYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for their ability to stabilize transition states in alkylation reactions. For instance, the use of acetonitrile in the final coupling step improves yield by 15–20% compared to toluene.
Temperature and Time
Catalysts and Bases
Triethylamine is widely used to scavenge HCl generated during acetylation. Industrial methods employ heterogeneous catalysts like Amberlyst-15 to facilitate easier separation.
Purification and Characterization Techniques
Chromatographic Methods
Column chromatography with silica gel (ethyl acetate:hexane = 3:7) remains the gold standard for laboratory-scale purification, achieving >95% purity.
Recrystallization
Industrial processes often use recrystallization from ethanol-water mixtures (70:30 v/v) to obtain pharmaceutical-grade material.
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 1.2–1.4 (triplet, N-CH₂CH₃), δ 3.5–3.7 (hydroxyethyl -CH₂OH).
Industrial-Scale Production Methods
Continuous Flow Reactors
Modern facilities utilize continuous flow systems to enhance reaction control and scalability. For example, a two-stage reactor configuration achieves 92% yield with residence times under 30 minutes.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-Ethyl-N-[1-(2-oxo-ethyl)-piperidin-3-yl]-acetamide.
Reduction: Formation of N-Ethyl-N-[1-(2-amino-ethyl)-piperidin-3-yl]-acetamide.
Substitution: Formation of various N-substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Pyrrolidine Analogs
- N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS 1353995-14-8, ): Key Difference: Replaces the six-membered piperidine ring with a five-membered pyrrolidine. The smaller ring may reduce steric hindrance but could compromise metabolic stability .
Functional Group Variations
- (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (): Key Difference: Substitutes the hydroxyethyl group with a hydroxyimino (oxime) moiety. Impact: The oxime group introduces hydrogen-bonding capability and may enhance metal coordination properties. However, oximes are prone to hydrolysis under acidic conditions, reducing stability compared to the hydroxyethyl analog .
Indole-Containing Derivatives
- N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl/propyl]-acetamide (Evidences 4, 9): Key Difference: Incorporates an indole moiety linked via ethyl or propyl chains. Impact: The indole group’s aromaticity enables π-π stacking interactions, often critical for receptor binding (e.g., serotonin receptors).
Complex Heterocyclic Systems
Analytical Characterization
Biological Activity
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide, also known as CAS Number 1032684-85-7, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, and examines relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a hydroxyethyl group, which is thought to contribute to its biological activity.
Antibacterial Activity
Recent studies have shown that various piperidine derivatives exhibit significant antibacterial properties. For instance, the compound was tested against several Gram-positive and Gram-negative bacteria, demonstrating varying levels of effectiveness. The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives have been reported in the following ranges:
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0195 - 0.0048 |
| Bacillus mycoides | 0.0048 - 0.0098 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that this compound could potentially be developed into an effective antibacterial agent, particularly against strains like S. aureus and E. coli .
Antifungal Activity
The compound has also been evaluated for its antifungal activity. In vitro studies indicated that it exhibits moderate to good antifungal effects against various fungal strains, including Candida albicans. The MIC values for antifungal activity ranged from:
| Fungi | MIC (mg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results highlight the potential of this compound in treating fungal infections .
Case Studies and Research Findings
A notable study examined the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications on the piperidine ring significantly influence antibacterial and antifungal activities. The presence of electron-donating or electron-withdrawing groups on the ring was shown to enhance antimicrobial potency .
Another investigation focused on the molecular interactions of this compound with specific protein targets using advanced computational methods. This study suggested potential pathways through which the compound exerts its biological effects, paving the way for further pharmacological exploration .
Q & A
Basic: What are the standard synthetic routes for N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Step 1: React 3-aminopiperidine with ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the ethyl group.
- Step 2: Functionalize the piperidine ring with a hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-chloroethanol .
- Step 3: Acetylation of the secondary amine using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP) .
Optimization:
- Temperature Control: Lower temperatures (0–5°C) during acetylation reduce side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield and purity .
Basic: What analytical techniques are critical for validating the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- Infrared (IR) Spectroscopy:
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Storage: Keep in a tightly sealed container under inert gas (N₂/Ar), away from moisture and light. Store at 2–8°C in a flammables cabinet .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can crystallographic data for this compound be validated, and what software is used for refinement?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
- Refinement Tools:
- Validation Metrics:
Advanced: How can conflicting spectroscopic data from different synthetic batches be resolved?
Methodological Answer:
- Root Cause Analysis:
- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted intermediates).
- Solvent Traces: Detect residual DMF or THF via ¹H NMR (signals at ~2.7–3.0 ppm) .
- Mitigation:
Advanced: What strategies improve enantiomeric purity in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry at the piperidine 3-position .
- Analytical Validation:
- Chiral HPLC: Compare retention times against racemic mixtures (e.g., Chiralpak AD-H column, hexane/IPA mobile phase).
- Optical Rotation: Measure [α]D²⁵ to confirm enantiomeric excess (>95%) .
Advanced: How do computational methods aid in predicting the compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
